molecular formula C9H12N6O B3319281 6-Amino-N-isopropyl-9H-purine-9-carboxamide CAS No. 1092352-85-6

6-Amino-N-isopropyl-9H-purine-9-carboxamide

Cat. No.: B3319281
CAS No.: 1092352-85-6
M. Wt: 220.23 g/mol
InChI Key: PXXXTJLEUKRWSQ-UHFFFAOYSA-N
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Description

6-Amino-N-isopropyl-9H-purine-9-carboxamide is a chemical compound with the molecular formula C9H12N6O. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-isopropyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-isopropyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

6-Amino-N-isopropyl-9H-purine-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-N-isopropyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9H-purine-9-carboxamide: Lacks the isopropyl group, leading to different chemical and biological properties.

    N-Isopropyl-9H-purine-9-carboxamide: Lacks the amino group, resulting in distinct reactivity and applications.

    6-Chloro-N-isopropyl-9H-purine-9-carboxamide:

Uniqueness

6-Amino-N-isopropyl-9H-purine-9-carboxamide is unique due to the presence of both the amino and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research .

Biological Activity

6-Amino-N-isopropyl-9H-purine-9-carboxamide is a purine derivative with significant biological activity, particularly as a purine analog. This compound is characterized by an amino group at the 6-position and a carboxamide functional group at the 9-position of the purine ring. Its molecular formula is C12_{12}H16_{16}N4_{4}O, and it has a molecular weight of 252.28 g/mol. The unique structural features of this compound confer distinct biological properties and therapeutic potential.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound can act as an inhibitor or activator, leading to diverse physiological effects. Notably, it has been investigated for its role in:

  • Cyclic nucleotide phosphodiesterase (PDE) inhibition : This activity is crucial for regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are vital second messengers in cellular signaling pathways.
  • Antiviral and anticancer properties : The compound has shown potential therapeutic applications in treating viral infections and certain types of cancer.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Biological Activity Description
PDE-IV InhibitionInhibits phosphodiesterases, leading to increased levels of cAMP and cGMP, which can mediate anti-inflammatory effects .
Antiviral ActivityExhibited potential in inhibiting viral replication through interference with nucleic acid synthesis.
Anticancer ActivityDemonstrated efficacy in reducing tumor growth in various cancer models, indicating its potential as an antitumor agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • PDE-IV Inhibition Study : A study highlighted the compound's ability to relax bronchial tissues through PDE-IV inhibition, suggesting its potential use as an anti-asthmatic agent. This was evidenced by increased cAMP levels leading to bronchodilation .
  • Antiviral Properties : Research indicated that this compound could inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways. This was particularly noted in studies involving RNA viruses.
  • Antitumor Efficacy : In xenograft mouse models, the compound demonstrated significant antitumor activity against pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), showing a reduction in tumor size without overt toxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Structural Features Unique Aspects
6-AminopurineAmino group at position 6Natural purine base; precursor for nucleotides
N-IsopropyladenosineRibose sugar attached; modified adenineImportant in nucleoside metabolism
2-Amino-6-hydroxypurineHydroxyl group at position 2Exhibits different biological activities
9-IsopropylpurineIsopropyl substitution at position 9Altered pharmacokinetics compared to standard purines

Properties

IUPAC Name

6-amino-N-propan-2-ylpurine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-5(2)14-9(16)15-4-13-6-7(10)11-3-12-8(6)15/h3-5H,1-2H3,(H,14,16)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXXTJLEUKRWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704445
Record name 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-85-6
Record name 6-Amino-N-(1-methylethyl)-9H-purine-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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